
4,6-O-Benzylidene-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-O-Benzylidene-D-glucopyranose is a carbohydrate derivative that features a benzylidene acetal protecting group at the 4 and 6 positions of the D-glucopyranose ring. This compound is widely used in organic synthesis, particularly in the field of carbohydrate chemistry, due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-O-Benzylidene-D-glucopyranose typically involves the reaction of D-glucose with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a benzylidene acetal, which protects the hydroxyl groups at the 4 and 6 positions of the glucose molecule. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: Industrial production of 4,6-O-Benzylidene-D-glucopyranose follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality
Purification steps: such as recrystallization or chromatography to achieve high purity levels
Analyse Chemischer Reaktionen
4,6-O-Benzylidene-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, nucleophiles
Major Products:
Oxidation products: Carboxylic acids, aldehydes
Reduction products: Alcohols
Substitution products: Various functionalized derivatives
Wissenschaftliche Forschungsanwendungen
4,6-O-Benzylidene-D-glucopyranose has numerous applications in scientific research:
Chemistry: Used as a protecting group in carbohydrate synthesis, facilitating the selective modification of other hydroxyl groups.
Biology: Serves as a building block for the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 4,6-O-Benzylidene-D-glucopyranose involves the formation of a stable benzylidene acetal, which protects the hydroxyl groups at the 4 and 6 positions of the glucose molecule. This protection allows for selective reactions at other positions on the glucose ring. The molecular targets and pathways involved include:
Hydroxyl groups: Protection and selective deprotection
Reaction intermediates: Formation of stable intermediates for further functionalization
Vergleich Mit ähnlichen Verbindungen
4,6-O-Benzylidene-D-glucopyranose can be compared with other similar compounds such as:
- 4,6-O-Butylidene-D-glucopyranose
- 4,6-O-Ethylidene-D-glucopyranose
- 4,6-O-Methylidene-D-glucopyranose
Uniqueness:
- Stability: The benzylidene group provides greater stability compared to other protecting groups.
- Reactivity: Offers selective reactivity, making it a valuable tool in synthetic organic chemistry.
These similar compounds also serve as protecting groups but differ in their stability and reactivity profiles, making 4,6-O-Benzylidene-D-glucopyranose a preferred choice in many synthetic applications.
Eigenschaften
Molekularformel |
C13H16O6 |
|---|---|
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
(2R,4aR,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol |
InChI |
InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11-,12?,13-/m1/s1 |
InChI-Schlüssel |
FOLRUCXBTYDAQK-FJRULOAQSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O[C@@H](O1)C3=CC=CC=C3 |
Kanonische SMILES |
C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline](/img/structure/B11940834.png)
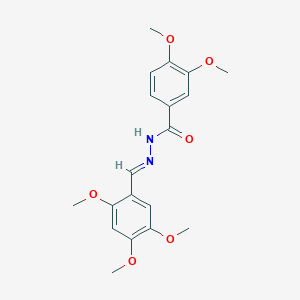

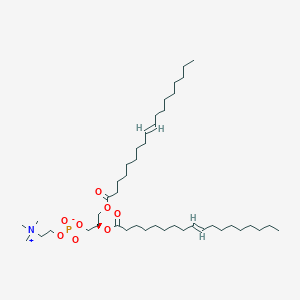


![1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11940871.png)
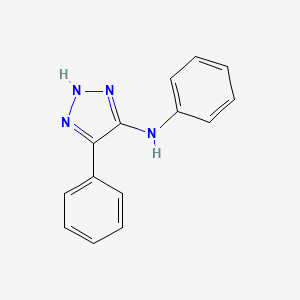
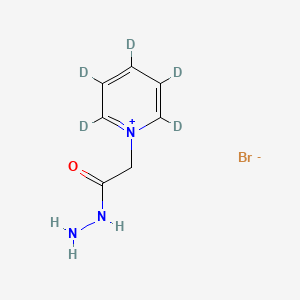
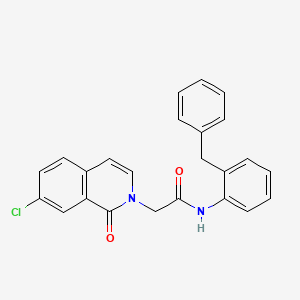
![10,11-Diethyl-3a,4,9,9a-tetrahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11940919.png)


